molecular formula C12H10N2O2 B1604900 2,6-Naphthalenedicarboxamide CAS No. 46711-49-3

2,6-Naphthalenedicarboxamide

Cat. No. B1604900
CAS RN: 46711-49-3
M. Wt: 214.22 g/mol
InChI Key: COWHOTSOONQDCJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several synthetic methods exist for producing 2,6-NDA. One notable approach involves the reaction of naphthalene-2,6-dicarboxylic acid with ammonia or amine derivatives. The resulting amide linkage forms the central backbone of 2,6-NDA. Researchers have explored various catalysts and reaction conditions to optimize the synthesis process .


Chemical Reactions Analysis

    Supramolecular Assembly : Self-assembly studies have explored the formation of two-dimensionally ordered supramolecular structures using 2,6-NDA. These structures exhibit intriguing properties at the liquid-solid interface .

Physical And Chemical Properties Analysis

  • Melting Point : 2,6-NDA melts above 300°C .
  • Crystal Structure : Needle-like crystals of 2,6-NDA can form under specific conditions .

Scientific Research Applications

DNA Research and Electron Transfer

The 2,6-naphthalenedicarboxamide chromophore has been extensively studied as a fluorescent probe in DNA research. Its high fluorescence quantum yield and long singlet lifetime make it suitable for investigating DNA hairpin and duplex formation, as well as DNA electron transfer. Notably, it's been used to study the kinetics of intermolecular quenching of naphthalenedicarboxamide by nucleosides, which varies depending on the nucleoside oxidation potential and solvent. These findings offer significant insights into the molecular dynamics and interactions within DNA structures (Lewis et al., 1999).

Crystal Structure Analysis

Research on the crystal structures of secondary arenedicarboxamides, including naphthalenedicarboxamides, has shed light on arene-hydrogen bonding relationships in the solid state. Studies have revealed how these compounds pack in one-dimensional tapes and two-dimensional sheets, contributing to our understanding of molecular interactions and the design of new materials (Lewis, Yang, & Stern, 1996).

Polymer Research

2,6-Naphthalenedicarboxamide has been identified as an effective nucleating agent for isotactic polypropylene (iPP), influencing its supermolecular structure. Its dual nucleation ability and solubility characteristics enable the formation of various structures in polypropylene, impacting the material's properties and applications. This has significant implications for the development of advanced polymeric materials (Varga & Menyhárd, 2007).

Analytical Chemistry Applications

In the field of analytical chemistry, 2,6-naphthalenedicarboxylic acid has been utilized as a carrier electrolyte for the separation of organic anions by capillary zone electrophoresis with indirect UV detection. This method has shown improved sensitivity compared to other techniques and has applications in environmental monitoring, such as determining organic anions in ambient air (Dabek-Zlotorzynska & Dlouhy, 1994).

properties

IUPAC Name

naphthalene-2,6-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c13-11(15)9-3-1-7-5-10(12(14)16)4-2-8(7)6-9/h1-6H,(H2,13,15)(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWHOTSOONQDCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(=O)N)C=C1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10332208
Record name 2,6-Naphthalenedicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Naphthalenedicarboxamide

CAS RN

46711-49-3
Record name 2,6-Naphthalenedicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,6-Naphthalenedicarboxamide (CAS #46711-49-3) was prepared as follows. To a two liter three neck round-bottom flask fitted with a mechanical stirrer, addition funnel and condenser/Dean Stark apparatus, with a nitrogen inlet was charged 85.4 grams (0.35 mol) dimethyl 2,6-naphthalenedicarboxylate, 105.3 grams (2.34 mol) formamide, and 200 mls of anhydrous N,N-dimethylformamide. The flask contents were heated to 100 degrees C. under a nitrogen atmosphere and held for one hour. One hundred ml of a 25 wt. % solution of sodium methoxide in methanol was added through the addition funnel in four approximately equal portions. The flask contents were then heated for four hours at 100 degrees C. during which time methanol was being condensed and removed. The flask was cooled to room temperature and one liter of isopropyl alcohol was added in two 500 ml increments. After the resulting mixture was stirred for 15 minutes it was allowed to settle for one hour. Crystallized solid material was collected by filtration and air dried in the filter for 2 hours. The recovered off-white colored product weighed 112.7 grams. The solid was washed three times in deionized water and twice in methanol which yielded 71.4 grams of greater than 98% pure product. Melting point: 347-349 degrees C.; 1H NMR: This compound is insoluble in all common NMR solvents and only sparingly soluble in DMSO-d6. (DMSO-d6) δ 8.53 ppm (broad s), 8.21 ppm (broad s), 8.07 ppm (complex multi. from 8.09−8.00 ppm), 7.55 ppm (broad s), also 3.38 ppm (water), and 2.51 (DMSO); MS m/z 214 [M].
[Compound]
Name
three
Quantity
2 L
Type
reactant
Reaction Step One
Quantity
85.4 g
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reactant
Reaction Step Two
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105.3 g
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reactant
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Quantity
200 mL
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reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
349
Citations
J Varga, A Menyhard - Macromolecules, 2007 - ACS Publications
N,N‘-Dicyclohexyl-2,6-naphthalenedicarboxamide (NJS) is an efficient nucleating agent to prepare isotactic polypropylene (iPP) samples rich in the β-modification (β-iPP). However, …
Number of citations: 320 pubs.acs.org
KJ Zhan, W Yang, L Yue, BH Xie… - … Science, Part B, 2012 - Taylor & Francis
N,N′-Dicyclohexyl-1,5-diamino-2,6-naphthalenedicarboxamide (NA), a highly efficient and selective β-nucleating agent for isotactic polypropylene (iPP), was synthesized and …
Number of citations: 19 www.tandfonline.com
T Kawai, R Iijima, Y Yamamoto… - The Journal of Physical …, 2001 - ACS Publications
The magnetic alignment of a crystalline powder of N,N‘-dicyclohexyl-2,6-naphthalenedicarboxamide is reported. The powder is suspended in an epoxy precursor and aligned in the …
Number of citations: 28 pubs.acs.org
Y Shi, Z Xin - Journal of Thermoplastic Composite Materials, 2016 - journals.sagepub.com
N,N′-Dicyclohexyl-2,6-naphthalenedicarboxamide (NU100), a commercial β-nucleating agent (NA) for isotactic polypropylene (iPP), is found dissolvable in iPP melt. Various heating …
Number of citations: 10 journals.sagepub.com
T Kawai, R Iijima, Y Yamamoto, T Kimura - Polymer, 2002 - Elsevier
Melt crystallization of isotactic polypropylene (iPP), containing crystallites of N,N′-dicyclohexyl-2,6-naphthalenedicarboxamide (DCNDCA) as a nucleating agent of the the β-phase iPP …
Number of citations: 102 www.sciencedirect.com
P Phulkerd, S Nobukawa, Y Uchiyama, M Yamaguchi - Polymer, 2011 - Elsevier
An extruded polypropylene (PP) sheet in which both the chain-axes of the PP molecules and the crystalline lamellae are oriented perpendicular to the flow direction is obtained via row-…
Number of citations: 40 www.sciencedirect.com
M Yamaguchi, T Fukui, K Okamoto, S Sasaki… - Polymer, 2009 - Elsevier
Small amount of N,N′-dicyclohexyl-2,6-naphthalenedicarboxamide as a β-form nucleating agent is dissolved beyond 280C in a molten isotactic polypropylene (iPP) and appears as …
Number of citations: 80 www.sciencedirect.com
Y Uchiyama, S Iwasaki, C Ueoka… - Journal of Polymer …, 2009 - Wiley Online Library
Abstract Effect of mixing and processing conditions at T‐die extrusion on the structure and mechanical properties is studied for isotactic polypropylene (PP) containing a small amount of …
Number of citations: 34 onlinelibrary.wiley.com
FD Lewis, JS Yang, CL Stern - Journal of the American Chemical …, 1996 - ACS Publications
The crystal structures of a family of six secondary arenedicarboxamides have been determined. Four rodlike arenedicarboxamides pack in one-dimensional tapes in which the hydrogen…
Number of citations: 78 pubs.acs.org
FD Lewis, Y Zhang, X Liu, N Xu… - The Journal of Physical …, 1999 - ACS Publications
The 2,6-naphthalenedicarboxamide chromophore has been investigated as a fluorescent probe for DNA hairpin and duplex formation and DNA electron transfer. The high fluorescence …
Number of citations: 37 pubs.acs.org

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